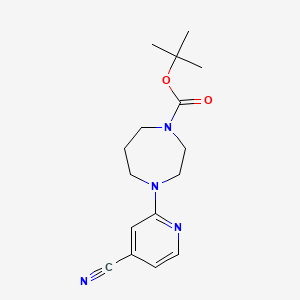

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

Description

Molecular Architecture

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate exhibits a complex molecular architecture characterized by the integration of multiple heterocyclic and functional group elements. The compound possesses a molecular formula of Carbon-16 Hydrogen-22 Nitrogen-4 Oxygen-2 with a molecular weight of 302.37 grams per mole. The central structural feature consists of a seven-membered 1,4-diazepane ring system that serves as the primary scaffold for the molecule.

The molecular architecture encompasses three distinct structural domains that are covalently linked to form the complete molecule. The first domain consists of the 1,4-diazepane ring, which adopts a flexible seven-membered heterocyclic configuration containing two nitrogen atoms positioned at the 1 and 4 positions. This ring system provides the foundational framework upon which the other molecular components are assembled.

The second architectural domain features a pyridine ring substituted with a cyano group at the 4-position, which is connected to the diazepane ring through a nitrogen-carbon bond at the 2-position of the pyridine ring. This pyridyl-cyano moiety introduces aromatic character and electronic properties that significantly influence the overall molecular behavior and potential biological activity.

The third structural domain comprises the tert-butyl carbamate protective group attached to one of the diazepane nitrogen atoms. This bulky protecting group not only enhances molecular solubility but also provides steric hindrance that can influence conformational preferences and intermolecular interactions.

Key Functional Groups

The molecular structure of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate incorporates several key functional groups that define its chemical reactivity and potential biological activity. The primary functional groups include the 1,4-diazepane heterocycle, the cyanopyridine moiety, and the tert-butyl carbamate protecting group, each contributing distinct chemical and physical properties to the overall molecular entity.

The 1,4-diazepane ring system represents the core heterocyclic functionality of the molecule. This seven-membered ring contains two nitrogen atoms separated by two carbon atoms, creating a flexible saturated heterocycle that can adopt multiple conformational states. The diazepane ring's nitrogen atoms serve as nucleophilic centers capable of participating in various chemical transformations and intermolecular interactions. The saturated nature of this ring system allows for significant conformational flexibility, which can be important for biological activity and molecular recognition processes.

The cyanopyridine functional group introduces both aromatic and nitrile functionalities to the molecular structure. The pyridine ring provides aromatic stability and electronic properties that can participate in pi-pi stacking interactions and hydrogen bonding through its nitrogen lone pair. The cyano group at the 4-position of the pyridine ring serves as a strong electron-withdrawing group that significantly influences the electronic distribution throughout the aromatic system. This nitrile functionality also represents a reactive site that can undergo various chemical transformations, including reduction to primary amines or hydrolysis to carboxylic acids.

The tert-butyl carbamate group functions as both a protecting group and a solubility-enhancing moiety. The carbamate linkage provides a stable connection between the bulky tert-butyl group and the diazepane nitrogen, while the ester functionality can be selectively cleaved under appropriate conditions to reveal the free amine. The tert-butyl group itself contributes significant steric bulk that can influence molecular conformation and intermolecular interactions.

| Functional Group | Chemical Environment | Reactivity Profile |

|---|---|---|

| 1,4-Diazepane Ring | Seven-membered saturated heterocycle | Nucleophilic nitrogen centers, conformational flexibility |

| Cyanopyridine | Aromatic ring with electron-withdrawing nitrile | Pi-pi stacking, hydrogen bonding, electrophilic aromatic substitution |

| tert-Butyl Carbamate | Protective ester linkage | Acid-labile protecting group, steric hindrance |

Stereochemical Features

The stereochemical characteristics of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate are primarily determined by the conformational flexibility of the 1,4-diazepane ring system and the rotational barriers associated with the carbamate functional group. The seven-membered diazepane ring exhibits significant conformational mobility due to the sp3-hybridized carbon and nitrogen atoms that compose the ring framework.

The 1,4-diazepane ring system can adopt multiple conformational states, with the boat and chair-like conformations being the most energetically favorable. The conformational preferences are influenced by several factors, including steric interactions between substituents, electronic effects from the attached functional groups, and potential intramolecular hydrogen bonding. The flexibility of this ring system allows for dynamic interconversion between different conformational states, which can be important for biological activity and molecular recognition.

Rotameric considerations play a significant role in the stereochemical behavior of this compound, particularly with respect to the carbamate functional group. Nuclear magnetic resonance studies of related compounds have revealed the presence of rotameric mixtures due to restricted rotation around the nitrogen-carbon bond of the carbamate group. These rotamers can exist in different ratios depending on temperature, solvent, and other environmental factors.

The attachment of the cyanopyridine moiety to the diazepane ring introduces additional stereochemical complexity through the creation of a stereogenic center and the potential for atropoisomerism around the nitrogen-carbon bond connecting the two ring systems. The relative orientation of the pyridine ring with respect to the diazepane ring can significantly influence the overall molecular shape and the spatial arrangement of the functional groups.

Temperature-dependent nuclear magnetic resonance studies have been employed to investigate the conformational dynamics of related diazepane derivatives. These studies reveal that the energy barriers for conformational interconversion are typically in the range of 10-20 kilocalories per mole, indicating that conformational exchange occurs on the nuclear magnetic resonance timescale at ambient temperatures.

Comparative Structural Analysis with Analogues

Comparative analysis of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate with structurally related analogues reveals important structure-activity relationships and provides insights into the effects of specific functional group modifications on molecular properties. Several key structural analogues have been identified that differ in the position of the cyano group, the nature of the heterocyclic ring system, or the substitution pattern on the pyridine ring.

The positional isomer tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate represents a closely related analogue where the cyano group is positioned at the 5-position rather than the 4-position of the pyridine ring. This positional change significantly alters the electronic distribution within the pyridine ring and can influence both the chemical reactivity and biological activity of the compound. The 5-cyano isomer exhibits different binding affinities in kinase inhibitor applications and may display altered metabolic stability profiles compared to the 4-cyano derivative.

Another important structural comparison can be made with compounds containing different heterocyclic ring systems while maintaining the same substitution pattern. For example, tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate represents a six-membered piperidine analogue of the seven-membered diazepane compound. The reduction in ring size from seven to six members significantly impacts the conformational flexibility and spatial arrangement of the functional groups, potentially leading to different biological activities and pharmacological profiles.

The replacement of the cyano group with other electron-withdrawing or electron-donating substituents provides additional insights into structure-activity relationships. Analogues containing bromo substituents, such as tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate, serve as synthetic intermediates for cross-coupling reactions while also exhibiting different electronic properties compared to the cyano-substituted compound. The bromine atom serves as a good leaving group for palladium-catalyzed coupling reactions, enabling the synthesis of diverse analogues with various substituents.

Structural modifications to the diazepane ring itself, such as the incorporation of additional substituents or the replacement with other seven-membered heterocycles, have been explored to understand the importance of the specific ring system. These studies reveal that the 1,4-diazepane ring provides an optimal balance of conformational flexibility and structural rigidity that is crucial for biological activity in many applications.

| Analogue Structure | Key Differences | Properties Comparison |

|---|---|---|

| tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | Cyano at 5-position vs 4-position | Different electronic distribution, altered binding affinity |

| tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate | Six-membered piperidine vs seven-membered diazepane | Reduced conformational flexibility, different spatial arrangement |

| tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | Bromo vs cyano substituent | Synthetic intermediate potential, different electronic properties |

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-11-13(12-17)5-6-18-14/h5-6,11H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODWRULSTJVOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate involves the coupling of 4-cyanopyridine with tert-butyl 1,4-diazepane-1-carboxylate. This reaction is typically base-mediated and conducted in an appropriate organic solvent to facilitate nucleophilic substitution on the pyridine ring.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1 | 4-Cyanopyridine + tert-butyl 1,4-diazepane-1-carboxylate | Presence of base (e.g., potassium carbonate or sodium hydride), solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), room temperature to mild heating | Base deprotonates diazepane nitrogen to enhance nucleophilicity; solvent choice affects reaction rate and yield |

| 2 | Work-up and purification | Extraction with organic solvents, drying over anhydrous sodium sulfate, evaporation | Product often purified by crystallization or chromatography |

This method leverages the nucleophilic nitrogen of the diazepane ring attacking the electrophilic carbon on the 4-cyanopyridine, leading to the formation of the C-N bond that links the two moieties.

Detailed Reaction Conditions and Yields

- Base Selection: Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used bases to deprotonate the diazepane nitrogen, increasing its nucleophilicity for substitution reactions.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25–80 °C) to optimize reaction kinetics without decomposing sensitive groups.

- Reaction Time: Stirring times vary from several hours up to 24 hours depending on scale and conditions.

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Base | NaH (60% dispersion), K2CO3 | Strong bases improve nucleophilicity, enhancing yield |

| Solvent | THF, DMF | Solubilizes reactants, influences rate |

| Temperature | 25–80 °C | Higher temp accelerates reaction but may cause side reactions |

| Reaction Time | 2–24 hours | Longer time ensures completion but may reduce purity |

Yields reported for similar nucleophilic substitution reactions involving tert-butyl carbamates and heteroaromatic nitriles are generally high, often exceeding 80% under optimized conditions.

Related Synthetic Examples for Context

Comparable synthetic strategies have been employed for related tert-butyl carbamate derivatives, such as tert-butyl 4-iodopiperidine-1-carboxylate and tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate, involving nucleophilic substitution with halides or sulfonates under basic conditions in polar solvents, yielding products in the 80–95% range. These examples support the robustness of the nucleophilic substitution approach for constructing nitrogen-containing heterocycles with tert-butyl carbamate protection.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | 4-Cyanopyridine, tert-butyl 1,4-diazepane-1-carboxylate |

| Reaction Type | Nucleophilic substitution |

| Base | Sodium hydride or potassium carbonate |

| Solvent | THF, DMF, or similar polar aprotic solvents |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 2 to 24 hours |

| Yield | Typically >80% |

| Purification | Extraction, drying, crystallization or chromatography |

Research Findings and Notes

- The reaction mechanism involves deprotonation of the diazepane nitrogen followed by nucleophilic attack on the 4-cyanopyridine ring.

- The tert-butyl carbamate protecting group remains intact throughout the reaction, allowing for further downstream functionalization if needed.

- The cyanopyridine moiety introduces a reactive nitrile group, which can be further derivatized or used as a handle in medicinal chemistry applications.

- The preparation method is versatile and adaptable for synthesizing analogs by varying the pyridine substituents or diazepane ring modifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Histamine H4 Receptor Modulation

One of the most promising applications of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is its potential as a modulator of the histamine H4 receptor. This receptor is implicated in various inflammatory and allergic conditions. Research indicates that compounds interacting with the H4 receptor can help manage diseases such as asthma, allergic rhinitis, and other inflammatory disorders .

Anticancer Activity

Studies have suggested that derivatives of pyridine-containing diazepanes exhibit anticancer properties. The structural characteristics of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate may enhance its effectiveness against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier positions it as a candidate for neuropharmacological studies. Its potential to modulate neurotransmitter systems could be explored for therapeutic strategies in treating neurological disorders such as depression and anxiety .

Synthesis of Novel Compounds

tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of new compounds with tailored biological activities .

Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to understand how modifications to its structure affect biological activity. This research is crucial for drug design and optimization processes, facilitating the development of more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring and cyanopyridine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Substituted Analogs

tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

- Structural Difference: Cyano group at the 5-position of pyridine (vs. 4-position in the target compound).

- Physical Properties :

- This positional isomerism may influence binding affinity in kinase inhibitors or receptor targets.

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

- Structural Difference : Bromo substituent at the 6-position of pyridine.

- Physical Properties :

- Application: Bromine serves as a leaving group, making this compound a key intermediate for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing bromo group may also enhance metabolic stability compared to cyano derivatives.

tert-Butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate

Heterocyclic Ring-Substituted Analogs

tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate

Comparative Data Table

Biological Activity

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O2

- CAS Number : 1227954-63-3

- Molecular Weight : 302.37 g/mol

The compound features a diazepane ring substituted with a cyanopyridine moiety, which is believed to contribute to its biological activity.

The biological activity of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could affect cell signaling and proliferation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrate effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate possesses significant antibacterial activity.

Anticancer Activity

Research has also explored the compound's potential as an anticancer agent. In cell line studies:

- A549 (lung cancer) : IC50 = 25 µM

- MCF-7 (breast cancer) : IC50 = 30 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

A notable case study involved the administration of tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate in animal models to assess its efficacy in reducing tumor growth. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Safety and Toxicology

Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Basic: What is the typical synthetic route for tert-butyl-protected diazepane derivatives, and how can reaction conditions influence rotamer formation?

Answer:

A common synthetic approach involves reductive amination or condensation of aldehydes with Boc-protected amines. For example, in the synthesis of tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate, 2-chloro-4-fluorobenzaldehyde was reacted under General Procedure A (reductive amination), yielding a 61% isolated product as a 63:37 mixture of rotamers . Rotamer ratios are influenced by steric hindrance and solvent polarity. Column chromatography using hexanes/EtOAc (1:1 + 0.25% EtN) is recommended for purification to minimize decomposition.

Advanced: How can researchers optimize reaction yields and minimize side products during diazepane ring formation?

Answer:

Key parameters include:

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Catalyst selection : Use of NaBH(OAc) for reductive amination improves selectivity over NaBH .

- Solvent choice : Polar aprotic solvents (e.g., DCM) stabilize intermediates, while additives like EtN suppress acid-catalyzed byproducts.

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, time) with statistical modeling identifies optimal conditions, as demonstrated in flow-chemistry protocols for similar heterocycles .

Basic: What analytical techniques are critical for characterizing tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate?

Answer:

- NMR spectroscopy : H/C NMR confirms regioselectivity of the diazepane ring and Boc protection. Rotameric splitting in H NMR (e.g., 63:37 ratio) indicates conformational flexibility .

- HPLC-MS : Validates purity (>95%) and molecular weight.

- IR spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~2250 cm (C≡N) confirm functional groups.

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) be resolved for this compound?

Answer:

- Dynamic NMR (DNMR) : Variable-temperature NMR distinguishes rotamers (slow interconversion at low temps) from static isomers.

- X-ray crystallography : Provides definitive structural assignment but requires high-quality crystals. Co-crystallization with chiral auxiliaries may enhance crystal formation.

- DFT calculations : Predicts energetically favored conformers and matches experimental NMR shifts, addressing discrepancies between solution- and solid-state data .

Basic: What safety protocols are essential when handling tert-butyl carbamate intermediates?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine or cyanopyridine volatility.

- Waste disposal : Neutralize acidic/basic residues before disposal. Safety data sheets for analogous compounds (e.g., tert-butyl 4-methylpyrazole-1-carboxylate) indicate no acute toxicity but mandate standard lab precautions .

Advanced: What strategies improve the stability of cyanopyridine-containing diazepanes under acidic or basic conditions?

Answer:

- Protecting groups : Boc protection stabilizes the amine but is labile under strong acids (e.g., TFA). For basic conditions, consider acid-stable groups (e.g., Fmoc).

- pH control : Buffered solutions (pH 6–8) prevent degradation of the cyanopyridine moiety.

- Additives : Radical scavengers (e.g., BHT) mitigate oxidative decomposition during long-term storage .

Basic: How is the purity of intermediates monitored during multi-step synthesis?

Answer:

- TLC : Regular checks using silica plates (EtOAc/hexanes) track reaction progress.

- In-line analytics : Flow chemistry systems with UV detectors enable real-time monitoring, reducing manual sampling errors .

Advanced: What computational tools aid in predicting the reactivity of the diazepane ring in cross-coupling reactions?

Answer:

- Molecular docking : Predicts steric/electronic compatibility with catalysts (e.g., Pd for Suzuki-Miyaura couplings).

- DFT-based transition state analysis : Identifies feasible reaction pathways for C–N bond formation .

- Machine learning models : Trained on diazepane datasets to optimize reaction parameters (e.g., ligand choice, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.